N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a chlorinated phenyl group, and an ethylbenzamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Methylphenyl Group: The chlorinated benzoxazole is coupled with a methylphenyl group through a nucleophilic aromatic substitution reaction.
Formation of Ethylbenzamide: The final step involves the reaction of the intermediate product with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; bromine in acetic acid for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide
Uniqueness
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is unique due to its specific structural features, such as the ethyl group on the benzamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-3-15-5-8-16(9-6-15)22(27)25-19-12-17(7-4-14(19)2)23-26-20-13-18(24)10-11-21(20)28-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
WUMQFLZOZIIWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
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